![molecular formula C19H18N4O2S B7697528 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7697528.png)
N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .作用機序
E-3810 acts as a selective inhibitor of the angiopoietin-Tie2 signaling pathway. This pathway plays a critical role in regulating blood vessel growth and stability, and is dysregulated in many diseases. By inhibiting this pathway, E-3810 can prevent the formation of new blood vessels and promote vessel normalization, leading to improved vascular function and reduced disease progression.
Biochemical and Physiological Effects:
E-3810 has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, reduction of vascular leak, and modulation of immune cell function. These effects are mediated through the inhibition of the angiopoietin-Tie2 signaling pathway, which regulates multiple aspects of vascular biology.
実験室実験の利点と制限
One advantage of E-3810 is its high selectivity for the angiopoietin-Tie2 signaling pathway, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the disease model and experimental conditions. In addition, its relatively complex synthesis may limit its widespread use in laboratory experiments.
将来の方向性
There are several potential future directions for the development of E-3810 and related compounds. One area of focus is the optimization of its pharmacokinetic properties, including its bioavailability and half-life, to improve its efficacy in vivo. Another area of interest is the development of combination therapies that target multiple pathways involved in disease progression. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of E-3810 in different disease models.
合成法
The synthesis of E-3810 involves several steps, including the reaction of 2-aminopyrazole with ethyl acetoacetate to form 1-ethyl-2-(1H-pyrazol-3-yl)ethanone. This compound is then reacted with 7-methyl-1,2,3,4-tetrahydroquinolin-1-one to form the pyrazoloquinoline core. The final step involves the reaction of the pyrazoloquinoline with benzenesulfonyl chloride to form E-3810.
科学的研究の応用
E-3810 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit tumor growth and angiogenesis in preclinical models of cancer, making it a promising candidate for cancer therapy. In addition, E-3810 has been shown to improve vascular function and reduce inflammation in models of sepsis and acute lung injury.
特性
IUPAC Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-3-23-19-16(12-14-10-9-13(2)11-17(14)20-19)18(21-23)22-26(24,25)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYRWXRHRIFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

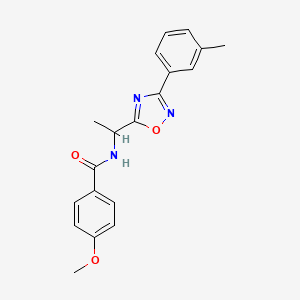

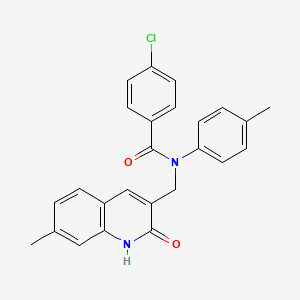
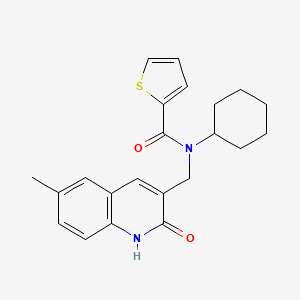
![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)


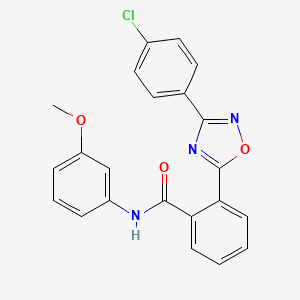
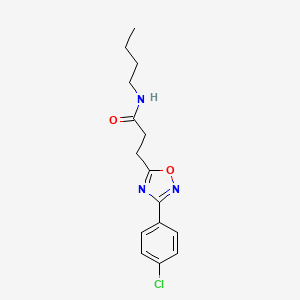
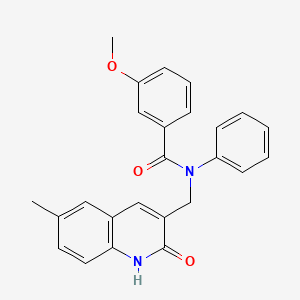
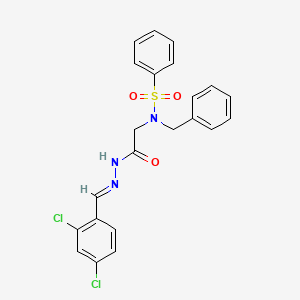

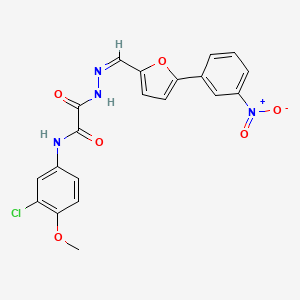
![1-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7697544.png)